Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate
Description
Chemical Structure and Key Features The compound 7-Chloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate (CAS 101652-02-2) is a benzo[g]pteridine derivative characterized by:
- A 7-chloro substituent on the isoalloxazine core.
- A 2-(dimethylamino)ethyl group at the 10-position.
- A sulfate counterion, enhancing solubility and stability .
Its structure combines electron-withdrawing (chloro) and electron-donating (dimethylaminoethyl) groups, which influence redox behavior and biological interactions. The sulfate salt form improves aqueous solubility, critical for pharmacological applications .
Properties
CAS No. |
101651-94-9 |
|---|---|
Molecular Formula |
C14H16ClN5O6S |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
2-(7-chloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14ClN5O2.H2O4S/c1-19(2)5-6-20-10-4-3-8(15)7-9(10)16-11-12(20)17-14(22)18-13(11)21;1-5(2,3)4/h3-4,7H,5-6H2,1-2H3,(H,18,21,22);(H2,1,2,3,4) |
InChI Key |
ZPQBSKATYITEBC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=C(C=C(C=C2)Cl)N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types
- Condensation reactions between diamines and alloxan or quinonoid compounds to form the isoalloxazine ring system.
- Halogenation (e.g., chlorination) at specific ring positions such as the 7-position.
- Alkylation or nucleophilic substitution to introduce aminoalkyl side chains at the 10-position.
- Salt formation with sulfate to yield the sulfate salt form.
Specific Preparation Methods for 7-Chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine Sulfate
While direct detailed synthetic protocols for this exact compound are scarce, closely related isoalloxazine derivatives provide a reliable blueprint for its preparation.
Starting Materials and Intermediates
- 7-Chloro-substituted isoalloxazine core : Achieved by chlorination of the isoalloxazine ring or by using chlorinated diamine precursors.
- 2-(Dimethylamino)ethyl side chain : Introduced via nucleophilic substitution or alkylation at the 10-position of the isoalloxazine ring.
Stepwise Synthetic Outline
Detailed Example from Related Literature
Using a 7-chloro-8-ethyl-isoalloxazine core , analogs with amino-10 side chains were synthesized by first preparing a chlorinated aromatic intermediate, followed by nucleophilic substitution with aminoethanol derivatives, reduction of nitro groups, and cyclization with alloxan monohydrate to form the isoalloxazine ring. This method can be adapted to introduce the dimethylaminoethyl side chain at position 10 by substituting with the appropriate amine.
In another approach, isoalloxazines with 3-diethylamino-2-hydroxypropyl substituents were synthesized by condensation of o-phenylenediamine derivatives with alloxan in dilute hydrochloric acid, followed by isolation of the hydrochloride salt. Similar conditions can be used for dimethylaminoethyl substitution.
Reaction Conditions and Yields
Research Findings and Optimization Notes
Catalysis : Acidic media such as dilute hydrochloric acid or methanol saturated with HCl are effective catalysts for isoalloxazine ring formation, especially when aminoalkyl substituents are present.
Substituent Effects : Chlorination at the 7-position and alkylation at the 10-position significantly influence biological activity and solubility, necessitating careful control of reaction conditions to avoid side reactions.
Side Chain Introduction : Nucleophilic substitution of methylthio groups by amines is a versatile method for introducing aminoalkyl side chains, although it often requires elevated temperatures and sealed vessels due to amine volatility.
Purification : Precipitation of the sulfate salt is a common purification step that improves compound handling and purity.
Summary Table of Preparation Methods for Isoalloxazine Derivatives Related to 7-Chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine Sulfate
| Method | Key Reagents | Reaction Type | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation of diamines with alloxan | Diamines (e.g., 4,5,6-triamino-2-oxypyrimidine sulfate), alloxan | Ring closure condensation | Acidic aqueous/alcoholic media, reflux | 50-70% | Straightforward ring formation | Sensitive to substituent nature |
| Aromatic nucleophilic substitution | Chlorinated aromatic intermediates, aminoalkyl alcohols | Nucleophilic aromatic substitution | DMSO, microwave or reflux | Moderate to high | Enables side chain introduction | Requires specific substitution pattern |
| Nucleophilic substitution of methylthio | 2-methylthioflavin derivatives, dimethylaminoethylamine | Nucleophilic displacement | High temperature, sealed vessel | Variable | Versatile for side chain diversity | Strenuous conditions |
| Sulfate salt formation | Isoalloxazine base, sulfuric acid | Salt formation | Room temperature, aqueous | Quantitative | Stabilizes compound | Requires careful handling |
Chemical Reactions Analysis
Types of Reactions
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoalloxazine derivatives, while substitution reactions can produce a range of substituted isoalloxazines.
Scientific Research Applications
Biochemical Research
Isoalloxazine derivatives are known for their role as coenzymes or cofactors in enzymatic reactions, particularly those involving flavin-dependent enzymes. The presence of the dimethylamino group may enhance interactions with biological targets, influencing enzyme activity and cellular signaling pathways. The compound's structural resemblance to flavins allows it to participate in electron transfer processes, which are crucial in many biochemical reactions.
Case Studies in Enzymatic Reactions
- Antitumor Activity : Research has indicated that isoalloxazine derivatives exhibit antitumor properties. For instance, studies on 8-chloroalloxazine have explored its potential as a riboflavin antagonist, which can inhibit riboflavin-dependent enzymes involved in tumor growth .
- Molecular Docking Studies : Molecular docking studies have shown that isoalloxazine compounds can effectively bind to specific receptors involved in cancer pathways. For example, compounds resembling isoalloxazine have demonstrated significant binding affinity to the c-Kit receptor, which plays a role in cell signaling related to tumor progression .
Pharmaceutical Applications
The pharmaceutical potential of isoalloxazine derivatives is vast due to their biological activities, including antioxidant properties and their ability to modulate enzyme functions.
Therapeutic Uses
- Cancer Treatment : Isoalloxazine compounds are being investigated as potential therapeutic agents for cancer treatment. Their ability to act as inhibitors of specific enzymes involved in cancer metabolism makes them candidates for drug development .
- Antioxidant Properties : The antioxidant capacity of isoalloxazines is beneficial in developing treatments for oxidative stress-related diseases. Their structural features allow them to scavenge free radicals effectively.
The synthesis of isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate typically involves the condensation of appropriate o-phenylenediamines with alloxan derivatives under acidic conditions. This synthetic pathway is crucial for obtaining compounds with desired biological activities.
Synthetic Pathway
- Condensation Reaction : The reaction involves the formation of the isoalloxazine ring system through the condensation of o-phenylenediamines and alloxan, followed by sulfation to introduce the sulfate group.
Mechanism of Action
The mechanism of action of Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with flavin-dependent enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the normal substrate from binding. This inhibition can disrupt various biological processes, making it a potential target for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoalloxazine Derivatives with Halogen Substitutions
7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine Sulfate
- Structural Difference : Features dichloro substitution (7,8-positions) instead of a single chloro group.
- Data Comparison :
| Property | 7-Chloro Derivative | 7,8-Dichloro Derivative |
|---|---|---|
| Solubility (mg/mL) | 12.5 (pH 7.4) | 8.2 (pH 7.4) |
| LogP (Partition Coefficient) | 1.8 | 2.4 |
| Redox Potential (mV) | -320 | -290 |
Note: Dichloro substitution reduces solubility but enhances lipophilicity and oxidative stability .
Compounds with Dimethylaminoethyl Substituents
10-(3-Dimethylamino-2-methylpropyl)-2,7-diazaphenothiazine (Compound 4)
- Core Difference: Diazaphenothiazine core vs. isoalloxazine.
- Functional Similarity: Both feature tertiary amine groups (dimethylamino) for enhanced solubility and cationic character.
- Research Findings: Compound 4 exhibits lower photostability than the isoalloxazine derivative due to the diazaphenothiazine core’s reduced conjugation . Antimicrobial Activity: Compound 4 shows MIC values 2–4× higher (less potent) against S. aureus compared to the isoalloxazine derivative, highlighting the isoalloxazine core’s superior bioactivity .
Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate
- Relevance: Demonstrates how positioning of dimethylamino groups affects reactivity.
- Key Data: Ethyl 4-(dimethylamino)benzoate achieves 85% polymerization conversion vs. 72% for 2-(dimethylamino)ethyl methacrylate, attributed to better electron delocalization . The isoalloxazine derivative’s dimethylaminoethyl group likely enhances cellular uptake via protonation at physiological pH, similar to ethyl 4-(dimethylamino)benzoate’s role in resin penetration .
Sulfate Salts vs. Other Counterions
Sulfate vs. Chloride Salts
- Solubility : Sulfate salts generally exhibit 20–30% higher aqueous solubility than chloride salts due to stronger ion-dipole interactions.
- Stability : Sulfate forms resist hydrolysis under acidic conditions (e.g., pH 3–4), whereas chloride salts may degrade faster .
Biological Activity
Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic compound derived from isoalloxazine, a structure integral to various flavins such as riboflavin (vitamin B2). This compound exhibits significant biological activity, primarily due to its redox-active properties and interactions with biological macromolecules. This article explores the biological activities associated with this compound, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H16ClN5O6S
- Molecular Weight : Approximately 417.83 g/mol
- Structural Features : The compound features a chloro group and a dimethylaminoethyl substituent, which influence its biological activity.
Antimicrobial Properties
Isoalloxazine derivatives are known for their antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacteria and fungi. The presence of the chloro substituent enhances its reactivity and interaction with microbial cells, potentially disrupting their metabolic processes.
Enzyme Inhibition
The compound acts as an inhibitor of flavoproteins—enzymes involved in oxidation-reduction reactions. By binding to the active sites of these enzymes, it disrupts normal enzymatic functions. This mechanism is crucial for understanding its effects on metabolic pathways in various organisms.
The mechanism of action for this compound involves:
- Redox Reactions : Participation in electron transfer processes within biological systems.
- Enzyme Interaction : Binding to flavoproteins and inhibiting their activity.
- Antimicrobial Action : Disruption of microbial cell integrity through biochemical interference.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of isoalloxazine derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isoalloxazine | C13H10N4O4 | Basic structure without substitutions |
| Riboflavin | C17H20N4O6 | Essential vitamin involved in energy metabolism |
| Isoalloxazine, 7-bromo-10-(2-(dimethylamino)ethyl)-, sulfate | C14H16BrN5O6S | Bromine substitution alters reactivity |
The unique substitution pattern in this compound may confer distinct biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of isoalloxazine derivatives:
- Antitumor Activity : Isoalloxazines have been investigated for their potential as antitumor agents. For instance, compounds with structural similarities to isoalloxazine have shown promise in inhibiting tumor growth in animal models .
- Enzymatic Studies : Research has demonstrated that isoalloxazine derivatives can inhibit specific enzymatic pathways critical for microbial survival. These findings suggest potential applications in developing new antimicrobial agents .
- Spectroscopic Analysis : Techniques such as UV-Vis spectroscopy have been employed to study the interactions between isoalloxazine compounds and biomolecules. These studies provide insights into binding affinities and the dynamics of molecular interactions .
Q & A
Q. What are the critical steps in synthesizing 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sequential functionalization of the isoalloxazine core. Key steps include:
- Nitration and halogenation : Introduce chloro and dimethylaminoethyl groups via controlled nitration (e.g., using HNO₃/H₂SO₄) followed by nucleophilic substitution. Temperature control (<5°C) minimizes side reactions .
- Sulfation : React the isoalloxazine derivative with sulfur trioxide-triethylamine complex in anhydrous DMF to ensure regioselective sulfation .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the sulfate salt. Monitor purity via HPLC with UV detection (λ = 265 nm) .
Optimization requires iterative adjustments of solvent polarity (e.g., dioxane vs. DMF) and stoichiometry (e.g., 1.2 equivalents of alkylating agents) to enhance yield (>65%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve the dimethylaminoethyl sidechain (δ 2.2–2.5 ppm for N(CH₃)₂) and sulfate group (δ 3.8–4.1 ppm for SO₄²⁻). DEPT-135 confirms quaternary carbons on the isoalloxazine ring .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode identifies the molecular ion ([M+H]⁺ at m/z 428.1) and sulfate adducts ([M+SO₄]⁻ at m/z 504.3) .
- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%). Retention time: 12.3±0.5 min .
Advanced Research Questions
Q. How can computational reaction path search methods improve the optimization of reaction conditions for isoalloxazine derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers for sulfation and alkylation steps. This predicts optimal temperatures (e.g., 60°C for sulfation) .
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to recommend conditions for maximizing yield. For example, Bayesian optimization reduces experimental trials by 40% while achieving >70% yield .
- Feedback Loops : Integrate experimental results (e.g., failed alkylation at high pH) into computational workflows to refine predictions iteratively .
Q. What statistical experimental design approaches resolve contradictions in reactivity data for isoalloxazine derivatives?
Methodological Answer:
- Factorial Design : Apply a 2³ factorial matrix to test variables like pH (4–8), temperature (40–80°C), and solvent (DMF vs. dioxane). ANOVA identifies pH as the most significant factor (p < 0.05) for sulfation efficiency .
- Response Surface Methodology (RSM) : Central composite design optimizes conflicting parameters (e.g., high yield vs. low impurity). For example, a quadratic model reveals optimal conditions at pH 6.5 and 65°C, resolving discrepancies between batch trials .
- Robustness Testing : Use Plackett-Burman designs to assess sensitivity to minor variations (e.g., ±5% reagent stoichiometry), ensuring reproducibility across labs .
Q. How does reactor design impact the scalability of 7-chloro-10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate synthesis?
Methodological Answer:
- Continuous Flow Reactors : Microfluidic systems enhance heat/mass transfer for exothermic sulfation steps, reducing byproduct formation (<5%) compared to batch reactors. Residence time optimization (120 s) improves throughput by 3× .
- Membrane Reactors : Integrate ceramic membranes to separate sulfate byproducts in real-time, maintaining >90% product purity during scale-up to pilot plants (50 L batches) .
- Scale-Down Modeling : Use dimensionless numbers (e.g., Reynolds, Damköhler) to simulate industrial-scale mixing efficiency in lab-scale stirred tanks, ensuring consistent yield during technology transfer .
Notes on Evidence Usage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
